molecular formula C8H12O B6597407 4-methylidenecyclohexane-1-carbaldehyde CAS No. 89402-20-0

4-methylidenecyclohexane-1-carbaldehyde

Cat. No. B6597407
Key on ui cas rn: 89402-20-0
M. Wt: 124.18 g/mol
InChI Key: XJUSTHZLZCLFJZ-UHFFFAOYSA-N
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Patent
US04430337

Procedure details

To pydridinium dichromate (223 g., 0.59 mole) in 1 liter CH2Cl2, stirring under N2, was added dropwise 4-methylene-1-cyclohexanemethanol (50 g., 0.40 mole) in 75 ml. CH2Cl2 over a few minutes. After stirring for 21 hours at room temperature, the reaction mixture was heated at 60° C. for 24 hours. The reaction mixture was cooled, diluted with 400 ml. ether and decanted from solids. The solids were slurried with 400 ml. of fresh ether and decanted. The combined organic decants were filtered over fluorasil and diatomaceous earth and the filtrate concentrated in vacuo to an oil (41 g.) and distilled to yield title product, 13.6 g., b.p. 82°-90°/15-20 mm.
Quantity
223 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[CH2:10]=[C:11]1[CH2:16][CH2:15][CH:14]([CH2:17][OH:18])[CH2:13][CH2:12]1>C(Cl)Cl>[CH2:10]=[C:11]1[CH2:16][CH2:15][CH:14]([CH:17]=[O:18])[CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
223 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-]
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C=C1CCC(CC1)CO
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirring under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 21 hours at room temperature
Duration
21 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
diluted with 400 ml
CUSTOM
Type
CUSTOM
Details
ether and decanted from solids
CUSTOM
Type
CUSTOM
Details
of fresh ether and decanted
CUSTOM
Type
CUSTOM
Details
The combined organic decants
FILTRATION
Type
FILTRATION
Details
were filtered over fluorasil and diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo to an oil (41 g.)
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C=C1CCC(CC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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